![molecular formula C22H30N4O2 B6085064 N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(4-quinazolinyloxy)acetamide](/img/structure/B6085064.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(4-quinazolinyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(4-quinazolinyloxy)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as QNZ or EVP4593 and has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
QNZ acts as an inhibitor of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell proliferation. By inhibiting the NF-κB pathway, QNZ can reduce inflammation and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
QNZ has been shown to have significant anti-inflammatory effects in various animal models of inflammation. It has also been shown to reduce tumor growth in animal models of cancer. Additionally, QNZ has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using QNZ in lab experiments is its specificity for the NF-κB pathway, which allows for targeted inhibition of this pathway. However, one of the limitations of using QNZ is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on QNZ. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanisms underlying QNZ's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
QNZ can be synthesized using a multi-step process that involves the reaction of 4-chloroquinazoline with 1-(cyclohexylmethyl)piperidine to form 4-(1-(cyclohexylmethyl)piperidin-4-ylamino)quinazoline. This intermediate is then reacted with 2-bromoacetic acid to form QNZ.
Aplicaciones Científicas De Investigación
QNZ has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties.
Propiedades
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-2-quinazolin-4-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c27-21(15-28-22-19-10-4-5-11-20(19)23-16-24-22)25-18-9-6-12-26(14-18)13-17-7-2-1-3-8-17/h4-5,10-11,16-18H,1-3,6-9,12-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREPEYFRMRIPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)COC3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(4-quinazolinyloxy)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.